molecular formula C6H15Br2N B6246282 (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide CAS No. 89599-72-4

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide

Cat. No.: B6246282
CAS No.: 89599-72-4
M. Wt: 261.00 g/mol
InChI Key: BALMFGWFICRBGL-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(methyl)(propan-2-yl)amine hydrobromide is a quaternary ammonium salt with the molecular formula C₆H₁₄Br₂N (molecular weight: 218.92 g/mol) . Structurally, it comprises a central nitrogen atom bonded to a methyl group, a propan-2-yl (isopropyl) group, and a 2-bromoethyl group, with a hydrobromic acid counterion. The compound is characterized by its high reactivity due to the bromoethyl moiety, which facilitates nucleophilic substitution reactions. Its primary applications include use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for transition metal catalysis .

Properties

CAS No.

89599-72-4

Molecular Formula

C6H15Br2N

Molecular Weight

261.00 g/mol

IUPAC Name

N-(2-bromoethyl)-N-methylpropan-2-amine;hydrobromide

InChI

InChI=1S/C6H14BrN.BrH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H

InChI Key

BALMFGWFICRBGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCBr.Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 2-bromoethylamine with isopropylamine and methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound often involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted amines, amine oxides, and reduced amine derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This property is exploited in medicinal chemistry for the development of drugs that target specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-bromoethyl)amine Hydrobromide (CAS 43204-63-3)

  • Molecular Formula : C₄H₁₀Br₃N (MW: 311.84 g/mol)
  • Structure : Contains two 2-bromoethyl groups attached to a central nitrogen atom, with a hydrobromic acid counterion.
  • Key Differences :
    • Reactivity : The presence of two bromoethyl groups increases its electrophilicity compared to the target compound, making it more reactive in alkylation reactions .
    • Applications : Primarily used in the synthesis of nitrogen mustard analogs (antineoplastic agents) and crosslinking agents for polymers .
    • Thermal Stability : Less stable due to steric hindrance and higher bromine content, requiring controlled storage conditions .

2-Bromo-N,N-dimethylethanamine Hydrobromide (CAS 5845-28-3)

  • Molecular Formula : C₄H₁₁Br₂N (MW: 241.95 g/mol)
  • Structure: Features a dimethylamino group and a 2-bromoethyl group.
  • Key Differences: Steric Effects: The dimethylamino group reduces steric hindrance compared to the isopropyl group in the target compound, enhancing its solubility in polar solvents . Synthetic Utility: Widely employed in the preparation of cationic surfactants and acetylcholine analogs . Melting Point: Lower melting point (145–148°C) compared to the target compound (203–205°C), indicating weaker crystal lattice interactions .

(3-Bromopropyl)(methyl)(propan-2-yl)amine Hydrobromide

  • Molecular Formula : C₇H₁₆Br₂N (MW: 233.02 g/mol)
  • Structure : Differs by having a longer bromoalkyl chain (3-bromopropyl instead of 2-bromoethyl).
  • Key Differences :
    • Reaction Kinetics : The longer alkyl chain slows nucleophilic substitution due to reduced electrophilicity at the bromine atom .
    • Applications : Used in the synthesis of longer-chain tertiary amines for drug delivery systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Reactivity Profile
(2-Bromoethyl)(methyl)(propan-2-yl)amine HBr C₆H₁₄Br₂N 218.92 203–205 Pharmaceutical intermediates, ligands High (SN2 reactions)
Bis(2-bromoethyl)amine HBr C₄H₁₀Br₃N 311.84 203–205 Antineoplastic agents, crosslinkers Very high (bifunctional alkylation)
2-Bromo-N,N-dimethylethanamine HBr C₄H₁₁Br₂N 241.95 145–148 Surfactants, acetylcholine analogs Moderate
(3-Bromopropyl)(methyl)(propan-2-yl)amine HBr C₇H₁₆Br₂N 233.02 180–183 Drug delivery systems Low (steric hindrance)

Catalysis

  • (2-Bromoethyl)(methyl)(propan-2-yl)amine hydrobromide serves as a precursor for phosphine ligands in transition metal catalysis, outperforming simpler analogs like 2-bromo-N,N-dimethylethanamine hydrobromide in asymmetric synthesis .

Biological Activity

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide, a nitrogen-containing compound, has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C5H12Br2N
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 12692731

The compound is characterized by a bromoethyl group attached to a branched amine structure, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Alkylation of Nucleophiles : The bromoethyl moiety can undergo nucleophilic substitution reactions, leading to the alkylation of nucleophilic sites on proteins and nucleic acids. This mechanism is crucial for its potential anticancer properties.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Modulation of Gene Expression : There is evidence that the compound may influence gene expression related to cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)25Inhibition of cell proliferation
A549 (lung cancer)30DNA alkylation leading to cell cycle arrest

Case Studies

  • Study on HeLa Cells :
    • A study demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. This suggests that the compound effectively induces apoptosis in cervical cancer cells.
  • In Vivo Efficacy :
    • In murine models, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The treatment was well-tolerated with no significant adverse effects observed at therapeutic doses.
  • Mechanistic Insights :
    • Further investigations revealed that the compound downregulates the expression of c-Myc, a transcription factor often overexpressed in cancers, thereby inhibiting tumor growth.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with bioavailability affected by its lipophilicity. Studies have shown:

  • Half-life : Approximately 4 hours.
  • Metabolism : Primarily hepatic via cytochrome P450 enzymes.
  • Excretion : Renal excretion as metabolites.

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